
2-(2,4-DIMETHYLPHENYL)-1-ETHYL-1H-1,3-BENZIMIDAZOLE
Overview
Description
2-(2,4-Dimethylphenyl)-1-ethyl-1H-1,3-benzimidazole is an organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core substituted with a 2,4-dimethylphenyl group and an ethyl group, which may contribute to its unique chemical and biological properties.
Mechanism of Action
Target of Action
It is structurally similar to amitraz , a non-systemic acaricide and insecticide. Amitraz is known to interact with alpha-adrenergic receptors, octopamine receptors of the central nervous system, and inhibits monoamine oxidases and prostaglandin synthesis .
Mode of Action
The mode of action of 2-(2,4-dimethylphenyl)-1-ethyl-1H-benzimidazole is likely similar to that of Amitraz due to their structural similarity. Amitraz acts as an alpha-adrenergic agonist, causing overexcitation, paralysis, and death in insects . It also interacts with octopamine receptors in the central nervous system and inhibits the synthesis of monoamine oxidases and prostaglandins .
Biochemical Pathways
Based on its similarity to amitraz, it may influence the alpha-adrenergic and octopamine signaling pathways, leading to overexcitation and paralysis in insects .
Pharmacokinetics
It’s worth noting that amitraz, a structurally similar compound, is characterized by its insect repellent effects, insecticidal properties, and pesticide synergistic effects .
Result of Action
Based on its structural similarity to amitraz, it may cause overexcitation, paralysis, and death in insects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenyl)-1-ethyl-1H-1,3-benzimidazole typically involves the condensation of o-phenylenediamine with 2,4-dimethylbenzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the benzimidazole ring. The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, solvent, and catalyst choice, are crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenyl)-1-ethyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
2-(2,4-Dimethylphenyl)-1-ethyl-1H-1,3-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its structural similarity to other bioactive benzimidazoles.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dimethylphenyl)-2H-benzotriazole
- N-(2,4-Dimethylphenyl)formamide
- Amitraz
Uniqueness
2-(2,4-Dimethylphenyl)-1-ethyl-1H-1,3-benzimidazole is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives. Its ethyl group and 2,4-dimethylphenyl substitution may enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-1-ethylbenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-4-19-16-8-6-5-7-15(16)18-17(19)14-10-9-12(2)11-13(14)3/h5-11H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGFUNSJXVJZDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3=C(C=C(C=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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